1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
Overview
Description
Scientific Research Applications
Amination Reactions under Microwave Irradiation
Research on the reaction between 4-fluoro-1-acyl-benzene and N-substituted ethanolamine under microwave irradiation has shown the synthesis of a series of 4-[N-alkylN-(2-hydroxylethyl)]amino-1-acylbenzene products. This method is noted for its convenience and time efficiency, suggesting potential pathways for the synthesis of related compounds, including "1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride" (Tao Xiao-chun, 2008).
Fluorimetric Determination of Amino Acids
The fluorogenic reaction of amino acids with specific reagents, such as 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, has been superior in terms of reactivity and fluorescence yield for the determination of secondary amino acids. This research could provide a basis for analytical applications involving fluorobenzene derivatives in the detection and quantification of amino acids (K. Imai & Yoshihiko Watanabe, 1981).
Hydrogen Bonding and Sodium Coordination in Crystal Structures
The study of hydrogen bonding and sodium coordination in the crystal structure of N-substituted pamidronate anions, derived from reactions involving fluorobenzene derivatives, highlights the compound's complex intermolecular interactions. This research suggests potential applications in material science and crystallography, where the structural properties of similar compounds could be of interest (G. Reiss, Marco Puhl, & G. Hägele, 2018).
properties
IUPAC Name |
1-(4-fluorophenoxy)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-7(11)6-12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFKSENVDGIYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride | |
CAS RN |
1193389-16-0 | |
Record name | 2-Propanamine, 1-(4-fluorophenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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